molecular formula C19H28BrN3O3 B2715666 4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1235219-05-2

4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Cat. No.: B2715666
CAS No.: 1235219-05-2
M. Wt: 426.355
InChI Key: MVIBUIWZWYXTKY-UHFFFAOYSA-N
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Description

4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a brominated benzamide group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide typically involves multiple steps:

    Bromination: The starting material, 5-methoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 2-position.

    Amidation: The brominated product is then reacted with piperidine-1-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Protection and Deprotection: The tert-butyl group is introduced through protection and deprotection steps to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The brominated benzamide group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-chloro-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
  • 4-((2-fluoro-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
  • 4-((2-iodo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Comparison

Compared to its analogs, 4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity and specificity in biological systems.

Properties

IUPAC Name

4-[[(2-bromo-5-methoxybenzoyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrN3O3/c1-19(2,3)22-18(25)23-9-7-13(8-10-23)12-21-17(24)15-11-14(26-4)5-6-16(15)20/h5-6,11,13H,7-10,12H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIBUIWZWYXTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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